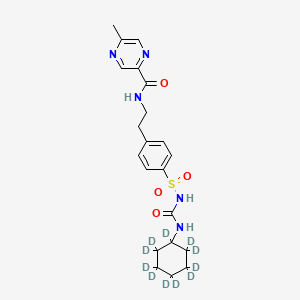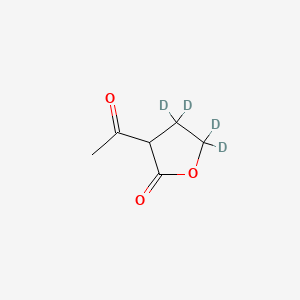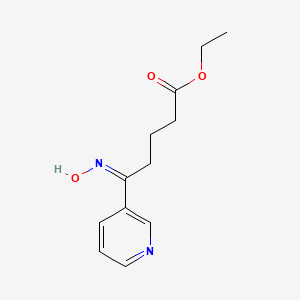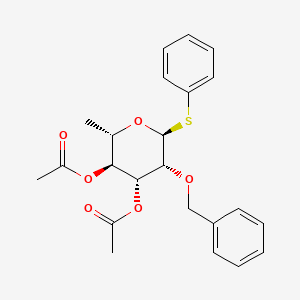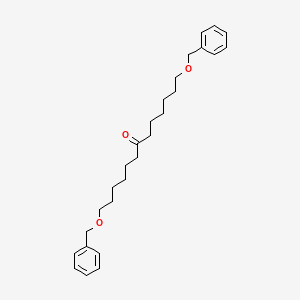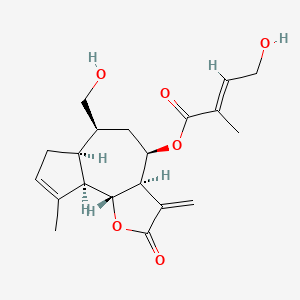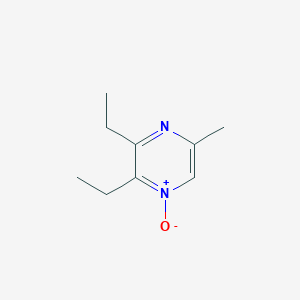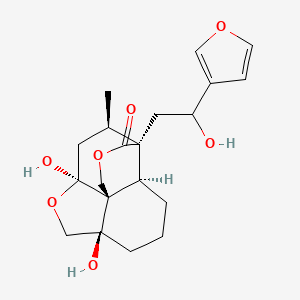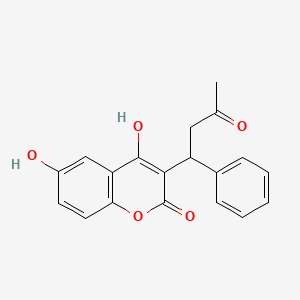
6-Hydroxywarfarin
Übersicht
Beschreibung
6-Hydroxy Warfarin is a hydroxylated metabolite of Warfarin, an anticoagulant drug widely used to prevent blood clot formation. Warfarin itself is a vitamin K antagonist that inhibits the synthesis of biologically active forms of various clotting factors. The hydroxylation of Warfarin results in several metabolites, including 6-Hydroxy Warfarin, which plays a role in the drug’s metabolism and excretion .
Wissenschaftliche Forschungsanwendungen
6-Hydroxywarfarin hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Stoffwechselwege von Warfarin und seine Wechselwirkungen mit Cytochrom-P450-Enzymen zu untersuchen. In der Biologie hilft es, die Rolle hydroxylierter Metaboliten im Stoffwechsel und der Ausscheidung von Medikamenten zu verstehen. In der Medizin wird this compound verwendet, um die therapeutischen Spiegel von Warfarin zu überwachen und seine Pharmakokinetik und Pharmakodynamik zu untersuchen. In der Industrie wird es bei der Entwicklung analytischer Methoden zur Quantifizierung von Warfarin und seinen Metaboliten eingesetzt .
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Cytochrom-P450-Enzymen, insbesondere CYP2C9. Die Hydroxylierung von Warfarin zu this compound ist ein Schlüsselschritt im Stoffwechsel des Medikaments. Dieser Prozess reduziert die Antikoagulansaktivität von Warfarin, indem er es in einen weniger aktiven Metaboliten umwandelt. Die molekularen Zielstrukturen, die an diesem Prozess beteiligt sind, umfassen die aktiven Zentren von Cytochrom-P450-Enzymen, an denen die Hydroxylierungsreaktion stattfindet .
Wirkmechanismus
Target of Action
6-Hydroxywarfarin, like its parent compound warfarin, primarily targets the Vitamin K Epoxide Reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the γ-carboxylation of coagulation factors VII, IX, X, and thrombin . The γ-carboxylation of these factors is necessary for their biological activity, which involves the regulation of blood clotting.
Mode of Action
This compound acts as an antagonist to vitamin K, inhibiting the production of vitamin K by VKOR . This inhibition disrupts the vitamin K cycle, preventing the γ-carboxylation of the coagulation factors . As a result, the biological activity of these factors is reduced, leading to a decrease in blood clot formation.
Biochemical Pathways
The metabolism of this compound involves several biochemical pathways. Cytochromes P450 play a significant role in oxidizing R- and S-warfarin to 6-, 7-, 8-, 10-, and 4′-hydroxywarfarin . Additionally, warfarin alcohols form through a minor metabolic pathway involving reduction at the C11 position .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its metabolism. It undergoes reduction, possibly impacting its pharmacological activity and elimination . The location of the hydroxyl group significantly impacts reduction selectivity among the hydroxywarfarins, as well as the specificity for the resulting metabolites .
Result of Action
The primary result of this compound’s action is a decrease in blood clot formation. By inhibiting the γ-carboxylation of coagulation factors, it reduces their biological activity, leading to a decrease in blood clot formation . This makes this compound effective in preventing venous thromboembolism, pulmonary embolism, and other thromboembolic events .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism. Pharmacogenetic studies report conflicting findings on the clinical relevance of CYP2C19, which is involved in the metabolism of warfarin . Therefore, the efficacy and stability of this compound can vary significantly among individuals due to genetic variations and drug interactions .
Zukünftige Richtungen
Large ongoing studies of genes involved in the actions of warfarin, together with prospective assessment of environmental factors, will undoubtedly increase the capacity to accurately predict warfarin dose . Hydroxywarfarin metabolites produced by CYP2C9 and other CYPs may limit metabolic capacity toward S-warfarin through competitive inhibition . Subsequent processing of hydroxywarfarins to secondary metabolites, such as hydroxywarfarin glucuronides, could suppress product feedback inhibition, and therefore could play an important role in the modulation of metabolic pathways governing warfarin inactivation and elimination .
Biochemische Analyse
Biochemical Properties
6-Hydroxywarfarin interacts with several enzymes and proteins. Cytochromes P450 play a major role in oxidizing warfarin to this compound . The location of the hydroxyl group significantly impacts reduction selectivity among the hydroxywarfarins, as well as the specificity for the resulting metabolites .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It is known to undergo reduction, possibly impacting its pharmacological activity and elimination
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the reduction reactions, which are predicted to be enantioselective toward R substrates and enantiospecific for S alcohol metabolites . CBR1 and to a lesser extent AKR1C3 reductases are responsible for these reactions .
Temporal Effects in Laboratory Settings
It is known that the location of the hydroxyl group significantly impacts reduction selectivity among the hydroxywarfarins
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed through the oxidation of warfarin by cytochromes P450 . It also undergoes reduction, possibly impacting its pharmacological activity and elimination .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Hydroxy Warfarin is synthesized through the hydroxylation of Warfarin. This process is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2C9.
Industrial Production Methods: In industrial settings, the synthesis of 6-Hydroxy Warfarin involves the use of chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the enantiomers of Warfarin and its hydroxylated metabolites. This method ensures high precision and accuracy in the production of 6-Hydroxy Warfarin .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 6-Hydroxywarfarin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die primäre Reaktion ist die Hydroxylierung, die durch Cytochrom-P450-Enzyme katalysiert wird .
Häufige Reagenzien und Bedingungen: Die Hydroxylierungsreaktion beinhaltet typischerweise die Verwendung von Cytochrom-P450-Enzymen, wobei CYP2C9 das Hauptenzym ist, das für die Bildung von this compound verantwortlich ist. Die Reaktionsbedingungen umfassen das Vorhandensein von Sauerstoff und NADPH als Kofaktor .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Hydroxylierung von Warfarin gebildet wird, ist this compound. Andere hydroxylierte Metaboliten umfassen 7-Hydroxywarfarin und 8-Hydroxywarfarin .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxywarfarin ist einer von mehreren hydroxylierten Metaboliten von Warfarin. Andere ähnliche Verbindungen umfassen 7-Hydroxywarfarin, 8-Hydroxywarfarin und 10-Hydroxywarfarin. Jeder dieser Metaboliten wird durch Hydroxylierung von Warfarin an verschiedenen Positionen im Molekül gebildet. Die Einzigartigkeit von this compound liegt in seiner spezifischen Wechselwirkung mit CYP2C9, die es von anderen hydroxylierten Metaboliten unterscheidet, die mit verschiedenen Cytochrom-P450-Enzymen interagieren können .
Eigenschaften
IUPAC Name |
4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939073 | |
| Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17834-02-5 | |
| Record name | 6-Hydroxywarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxywarfarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYWARFARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P25D26M0HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Does 6-hydroxywarfarin contribute to the anticoagulant effects of warfarin?
A1: While this compound is a metabolite of warfarin, the provided research focuses on its formation and excretion rather than its direct pharmacological activity. [, ] The studies emphasize that S-warfarin is a more potent anticoagulant than R-warfarin, with S-7-hydroxywarfarin identified as its primary metabolite. [, ] This suggests that this compound may not play a significant role in the anticoagulant effect compared to S-warfarin and S-7-hydroxywarfarin.
Q2: How do drugs like phenylbutazone and diltiazem affect the metabolism of warfarin to this compound?
A2: Phenylbutazone has been shown to slow down the clearance of S-warfarin, the enantiomer primarily metabolized to 7-hydroxywarfarin, while increasing the clearance of R-warfarin. [] Since R-warfarin is a precursor to this compound, phenylbutazone could potentially lead to an increase in this compound formation. In contrast, diltiazem selectively inhibits the clearance of R-warfarin, specifically affecting the formation of R-6-hydroxywarfarin and R-8-hydroxywarfarin. [] This suggests that diltiazem could lead to a decrease in the formation of this compound from R-warfarin.
Q3: Is there a difference in how R-6-hydroxywarfarin and S-6-hydroxywarfarin bind to proteins?
A3: Research indicates that both R-6-hydroxywarfarin and S-6-hydroxywarfarin have a lower binding affinity to human serum albumin (HSA) compared to the warfarin enantiomers. [] This suggests that these metabolites may be more readily cleared from the body. Phenylbutazone was found to increase the unbound fraction of both R-6-hydroxywarfarin and S-6-hydroxywarfarin, potentially influencing their distribution and elimination.
Q4: What are the primary routes of excretion for this compound in rats?
A4: Studies in rats demonstrate that this compound is excreted through both bile and urine. [] Following oral or intravenous administration of radiolabeled warfarin, a significant portion of the administered radioactivity was recovered in the bile as this compound. This suggests that biliary excretion plays a major role in the elimination of this compound in rats.
Q5: How is this compound metabolized further in the liver?
A5: Studies using rat hepatocytes in primary culture show that this compound undergoes phase II metabolism, primarily through conjugation with sulfate. [] This process forms sulfate conjugates of this compound, which are then excreted from the liver.
Q6: What analytical techniques are used to study this compound?
A6: Various analytical techniques are employed to study this compound, including high-performance liquid chromatography (HPLC) for separation and quantification. [, , , ] Stereospecific HPLC assays are particularly valuable for distinguishing between the enantiomers of this compound and other warfarin metabolites. [, ] Additionally, mass spectrometry can be coupled with HPLC to provide structural information and identify metabolites. []
Q7: Are there any known drug interactions involving fluconazole and this compound formation?
A7: Fluconazole, an antifungal agent, potently inhibits cytochrome P450 2C9, the primary enzyme responsible for metabolizing S-warfarin to S-7-hydroxywarfarin. [] While the study doesn't directly investigate this compound, fluconazole's inhibition of other metabolic pathways of warfarin could potentially alter the overall metabolic profile, including the formation of this compound. Further research is needed to fully understand this potential interaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


